

A Comparative Guide to DMT-on versus DMT-off Oligonucleotide Purification

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Compound of Interest

Compound Name: 5'-O-DMT-N6-ibu-dA

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For researchers, scientists, and drug development professionals engaged in the synthesis and application of oligonucleotides, achieving high purity is paramount. The choice of purification strategy following solid-phase synthesis significantly impacts the final yield, purity, and overall cost-effectiveness of the process. Two predominant methods, DMT-on and DMT-off purification, offer distinct advantages and are suited for different applications. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate purification strategy.

Principle of Separation

DMT-on purification leverages the hydrophobic dimethoxytrityl (DMT) group, which is left on the 5' end of the full-length oligonucleotide sequence during synthesis. This hydrophobic "tag" allows for strong retention of the desired product on a reversed-phase chromatography matrix, while the shorter, "failure" sequences, which lack the DMT group, are washed away.^{[1][2]} The DMT group is subsequently removed (detritylated) either on-column or post-purification.^{[3][4]}

DMT-off purification, in contrast, involves the removal of the 5'-DMT group as the final step of the synthesis cycle.^[5] Purification then relies on other physicochemical properties of the oligonucleotide, primarily its charge or hydrophobicity, to separate it from impurities. Anion-exchange and reversed-phase HPLC are common techniques for DMT-off purification.^{[2][6]}

Comparative Analysis: Performance and Applications

The selection between DMT-on and DMT-off purification hinges on the specific requirements of the application, including the length of the oligonucleotide, desired purity, and scale of synthesis.

Feature	DMT-on Purification	DMT-off Purification
Principle	Separation based on the hydrophobicity of the 5'-DMT group.	Separation based on charge (anion-exchange) or hydrophobicity (reversed-phase) of the full oligonucleotide.
Primary Technique	Reversed-Phase HPLC, Solid-Phase Extraction (SPE) Cartridges.[7][8]	Anion-Exchange HPLC, Reversed-Phase HPLC, Polyacrylamide Gel Electrophoresis (PAGE).[2][9]
Typical Purity	>90% achievable, with some studies reporting >95%.[4][9]	Can achieve very high purity (>95%), especially with anion-exchange HPLC for shorter oligos.[9]
Typical Yield	Generally higher yields compared to DMT-off methods, often in the range of 40-60% of theoretical from cartridges, with potential for higher recovery in HPLC.[8]	Yields can be lower, particularly with PAGE, due to multiple handling steps. HPLC yields are generally better.[9][10]
Suitable Oligo Length	Effective for a wide range of lengths, including longer oligonucleotides (up to 150 bases).[2][11]	Reversed-phase is effective for shorter oligos (<40 bases). Anion-exchange is suitable for up to 50-80 bases. PAGE is used for very long oligos (>80 bases).[2][9]
Key Advantages	- Efficient removal of failure sequences.- High yield of full-length product.- Can be a faster process, especially with SPE cartridges.[7][8]	- Avoids potential depurination from the on-column acid cleavage step.- Can provide higher resolution for specific impurities.
Key Disadvantages	- Requires an additional detritylation step, which can cause depurination if not	- Failure sequences of similar length to the full-length product

	optimized.- Hydrophobic modifications within the sequence can interfere with separation.[11]	can be difficult to resolve.- Can be more time-consuming.
Cost-Effectiveness	Generally considered more cost-effective for routine and high-throughput applications due to speed and efficiency, especially with cartridges.[8]	Can be more expensive due to longer run times and potentially lower yields, requiring more starting material.

Experimental Workflows

The following diagrams illustrate the typical workflows for DMT-on and DMT-off purification methods.



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DMT-on Purification Workflow



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DMT-off Purification Workflow

Experimental Protocols

DMT-on Purification using Reversed-Phase HPLC

Objective: To purify a DMT-on oligonucleotide from failure sequences.

Materials:

- Reversed-phase HPLC column (e.g., C18)
- Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0
- Mobile Phase B: Acetonitrile
- Detritylation Solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane or an aqueous acidic solution for on-column detritylation.
- Crude DMT-on oligonucleotide solution

Procedure:

- Column Equilibration: Equilibrate the reversed-phase column with a low percentage of Mobile Phase B (e.g., 5-10%) in Mobile Phase A.
- Sample Loading: Dissolve the crude DMT-on oligonucleotide in Mobile Phase A and inject it onto the column.
- Washing: Wash the column with the initial low percentage of Mobile Phase B to elute the hydrophilic, DMT-off failure sequences.
- Elution of DMT-on Product: Apply a gradient of increasing acetonitrile concentration (Mobile Phase B) to elute the hydrophobic, DMT-on full-length product. Collect the corresponding peak.
- Detritylation (Post-Elution):
 - Dry the collected fraction containing the DMT-on oligonucleotide.
 - Resuspend the dried oligonucleotide in the detritylation solution and incubate for a short period (e.g., 5-30 minutes).
 - Quench the reaction and desalt the purified DMT-off oligonucleotide.
- Detritylation (On-Column):

- After washing away the failure sequences, switch the mobile phase to an acidic solution to cleave the DMT group.
- Wash the column to remove the cleaved DMT group.
- Elute the purified DMT-off oligonucleotide with an increased concentration of acetonitrile. [\[4\]](#)
- Analysis: Analyze the purity of the final product by analytical HPLC or mass spectrometry.

DMT-off Purification using Anion-Exchange HPLC

Objective: To purify a DMT-off oligonucleotide based on its charge.

Materials:

- Anion-exchange HPLC column
- Mobile Phase A: Low salt buffer (e.g., 20 mM Tris-HCl, pH 8.5)
- Mobile Phase B: High salt buffer (e.g., 20 mM Tris-HCl with 1 M NaCl, pH 8.5)
- Crude DMT-off oligonucleotide solution

Procedure:

- Column Equilibration: Equilibrate the anion-exchange column with 100% Mobile Phase A.
- Sample Loading: Dissolve the crude DMT-off oligonucleotide in Mobile Phase A and inject it onto the column. The negatively charged phosphate backbone of the oligonucleotides will bind to the positively charged stationary phase.
- Gradient Elution: Apply a linear gradient of increasing salt concentration (Mobile Phase B). Shorter failure sequences with fewer phosphate groups will elute at lower salt concentrations, while the full-length product with the highest negative charge will elute at a higher salt concentration.

- **Fraction Collection:** Collect the fractions corresponding to the main peak, which represents the full-length oligonucleotide.
- **Desalting:** Desalt the collected fractions to remove the high concentration of salt from the mobile phase.
- **Analysis:** Assess the purity of the final product using analytical HPLC, capillary electrophoresis (CE), or mass spectrometry.

Conclusion

Both DMT-on and DMT-off purification methods are powerful techniques for obtaining high-purity oligonucleotides. The DMT-on approach is often favored for its efficiency in removing truncated failure sequences and its suitability for a broad range of oligonucleotide lengths, making it a robust choice for many research and development applications. The DMT-off method, particularly using anion-exchange chromatography, provides excellent resolution based on charge and can be advantageous for purifying oligonucleotides where the avoidance of an acidic detritylation step is critical. The ultimate choice will depend on a careful consideration of the specific oligonucleotide, the desired purity and yield, and the available resources.

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References

- 1. [benchchem.com](https://www.benchchem.com) [[benchchem.com](https://www.benchchem.com)]
- 2. [atdbio.com](https://www.atdbio.com) [[atdbio.com](https://www.atdbio.com)]
- 3. [separations.us.tosohbioscience.com](https://www.separations.us.tosohbioscience.com) [[separations.us.tosohbioscience.com](https://www.separations.us.tosohbioscience.com)]
- 4. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 5. dash.harvard.edu [dash.harvard.edu]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 7. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Method of Oligonucleotide Purification [biosyn.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
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